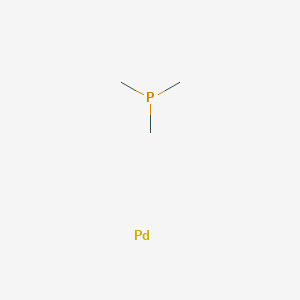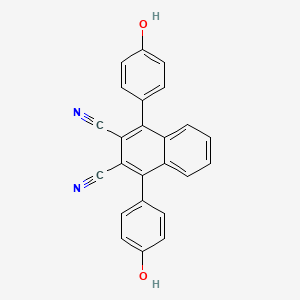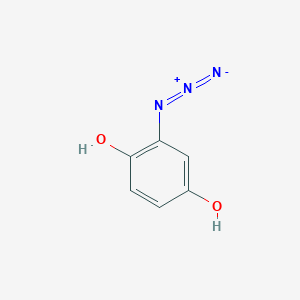![molecular formula C12H19BrN2O2 B12554846 1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide CAS No. 188778-73-6](/img/structure/B12554846.png)
1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide is an organic compound with a unique structure that combines a pyridinium ion with a butyl group and a dimethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide typically involves the reaction of 1-butylpyridinium bromide with dimethylcarbamoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous addition of reactants into a reactor, where the reaction takes place under controlled conditions. The product is continuously removed from the reactor and purified using industrial-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water.
Major Products:
Oxidation: The major product is the corresponding N-oxide.
Reduction: The major product is the reduced pyridinium compound.
Substitution: The major products are the corresponding substituted pyridinium salts.
Scientific Research Applications
1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ionic liquids and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific cells or tissues.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with specific proteins, inhibiting their function and leading to cellular dysfunction. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s cationic nature plays a significant role in its activity.
Comparison with Similar Compounds
1-Butyl-3-methylimidazolium bromide: Another ionic liquid with similar applications in organic synthesis and catalysis.
1-Butyl-3-methylpyridinium bromide: Similar in structure but lacks the dimethylcarbamoyl group, leading to different chemical properties and applications.
Uniqueness: 1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
188778-73-6 |
|---|---|
Molecular Formula |
C12H19BrN2O2 |
Molecular Weight |
303.20 g/mol |
IUPAC Name |
(1-butylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C12H19N2O2.BrH/c1-4-5-8-14-9-6-7-11(10-14)16-12(15)13(2)3;/h6-7,9-10H,4-5,8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
KVLDEPHIWUQRCB-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Nitrophenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12554765.png)
![2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione](/img/structure/B12554773.png)
![3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12554782.png)

![10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol](/img/structure/B12554792.png)
![10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol](/img/structure/B12554793.png)
![Thiophene, 3-[[(6-bromohexyl)oxy]methyl]-](/img/structure/B12554799.png)

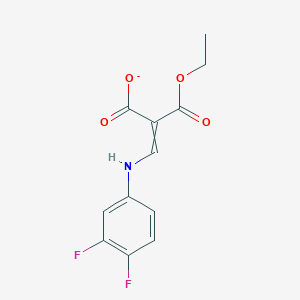
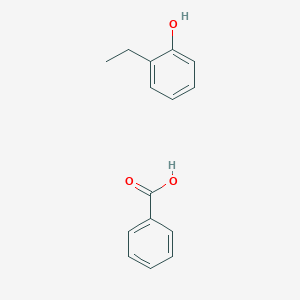
![4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B12554839.png)
